molecular formula C7H4ClNO B1661932 3-Chloro-4-hydroxybenzonitrile CAS No. 2315-81-3

3-Chloro-4-hydroxybenzonitrile

Cat. No. B1661932
CAS RN: 2315-81-3
M. Wt: 153.56 g/mol
InChI Key: CRYPJUOSZDQWJZ-UHFFFAOYSA-N
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Patent
US08207198B2

Procedure details

The title compound was prepared from 3-chloro-4-hydroxybenzaldehyde and hydroxyl ammonium chloride, using the same method as that described for preparation 70. The title compound was purified by column chromatography on silica gel, eluting with pentane:ethyl acetate, 100:0 to 90:10, to afford the title compound as a white solid in 76% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=O.[Cl-].O[NH3+:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].O[NH3+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described for preparation 70
CUSTOM
Type
CUSTOM
Details
The title compound was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with pentane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.